molecular formula C11H14F2N2O2 B2996953 ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1006482-24-1

ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2996953
CAS No.: 1006482-24-1
M. Wt: 244.242
InChI Key: MMXUNPIBPOFYMN-UHFFFAOYSA-N
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Description

Ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at position 5, a difluoromethyl group at position 3, and an ethyl acetate ester moiety. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity. The difluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl ring may influence conformational rigidity and binding interactions in biological systems .

Properties

IUPAC Name

ethyl 2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(7-3-4-7)5-8(14-15)11(12)13/h5,7,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXUNPIBPOFYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 179741-60-7
  • Molecular Formula : C11H13F2N2O2
  • Molecular Weight : 246.23 g/mol

Biological Activity Overview

This compound belongs to the pyrazole class of compounds, which are known for various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some pyrazole compounds exhibit antimicrobial activity against a range of pathogens, which could be beneficial in developing new antibiotics.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Key factors include:

  • Substituents on the Pyrazole Ring : The presence of difluoromethyl and cyclopropyl groups enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy.
  • Positioning of Functional Groups : Variations in the positioning of substituents can significantly affect the compound's interaction with biological targets, such as enzymes or receptors.

Antitumor Activity

A study investigated the antitumor effects of various pyrazole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

Anti-inflammatory Effects

In another study focusing on inflammation models, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives against various bacterial strains. This compound showed notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of MCF-7 and A549 cell growthStudy on pyrazole derivatives
Anti-inflammatoryReduction in cytokine levelsInflammation model study
AntimicrobialActivity against Gram-positive and negative bacteriaAntimicrobial study

Scientific Research Applications

Ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole derivative with the molecular formula C11H14F2N2O2C_{11}H_{14}F_2N_2O_2 and a molecular weight of 244.242. Pyrazole compounds are known for diverse biological activities, making them useful in various research applications.

Biological Activities

This compound belongs to the pyrazole class of compounds, which exhibits several biological activities.

Antitumor Activity Pyrazole derivatives have demonstrated the ability to inhibit cancer cell proliferation. Studies on similar compounds have shown significant cytotoxic effects against cancer cell lines.
Anti-inflammatory Effects These derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
Antimicrobial Properties Some pyrazole compounds exhibit antimicrobial activity against a range of pathogens, suggesting potential in developing new antibiotics.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. Key factors include:

  • Substituents on the Pyrazole Ring The presence of difluoromethyl and cyclopropyl groups can enhance the compound's lipophilicity and bioavailability, potentially increasing its efficacy.
  • Positioning of Functional Groups Variations in the positioning of substituents can significantly affect the compound's interaction with biological targets, such as enzymes or receptors.

Antitumor Activity

Research has indicated that this compound and similar pyrazole derivatives can inhibit the growth of cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Anti-inflammatory Effects

Studies focusing on inflammation models have shown that this compound can reduce pro-inflammatory cytokines, suggesting its potential in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains, with activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development.

Comparison with Similar Compounds

Brominated Derivative: Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

  • Structural Differences : Incorporates a bromine atom at position 4 of the pyrazole ring (CAS: 1002033-75-1) .
  • However, steric bulk may reduce binding affinity in biological targets compared to the non-brominated analog.
  • Status : Both compounds are discontinued, indicating shared challenges in production or utility .

Fused-Ring Analog: Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

  • Structural Differences : Features a fused cyclopropa-cyclopenta ring system, adding complexity and rigidity .
  • Functional Impact : The fused rings likely reduce conformational flexibility, which could improve target selectivity but hinder synthetic accessibility. The molecular ion [M+H]+ is observed at m/z 271.1, suggesting a higher molecular weight than the target compound .
  • Synthetic Route: Prepared via methods similar to non-fused derivatives, indicating shared synthetic strategies .

Thiophene-Pyrazole Hybrids: Compounds 7a and 7b

  • Structural Differences: Replace the acetate ester with thiophene-carboxamide or thiophene-ester moieties (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) .
  • These hybrids are synthesized using malononitrile or ethyl cyanoacetate, diverging from the target compound’s esterification pathway .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (m/z) Key Features/Challenges Source
Target Compound 5-cyclopropyl, 3-difluoromethyl, ethyl ester N/A Discontinued; metabolic stability
Brominated Derivative (CAS 1002033-75-1) 4-bromo addition N/A Enhanced reactivity; discontinued
Fused-Ring Analog (Compound 28) Cyclopropa-cyclopenta fused system 271.1 [M+H]+ Rigid structure; synthetic complexity
Thiophene-Pyrazole Hybrid (7a/7b) Thiophene-carboxamide/ester N/A Dual heterocyclic electronics

Research Findings and Implications

  • Bioactivity Considerations : Difluoromethyl groups generally improve resistance to oxidative metabolism, but fused-ring systems (e.g., Compound 28) may offer superior target engagement due to reduced flexibility .
  • Reactivity vs. Stability Trade-offs : Brominated derivatives could serve as intermediates for further functionalization, though steric hindrance may limit utility in drug design .

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